molecular formula C12H11N3O B12896575 1-[4-(2-Aminopyrimidin-4-yl)phenyl]ethan-1-one CAS No. 825633-32-7

1-[4-(2-Aminopyrimidin-4-yl)phenyl]ethan-1-one

Cat. No.: B12896575
CAS No.: 825633-32-7
M. Wt: 213.23 g/mol
InChI Key: NLTRQESWOHJOBA-UHFFFAOYSA-N
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Description

1-(4-(2-Aminopyrimidin-4-yl)phenyl)ethanone is an organic compound that features a pyrimidine ring attached to a phenyl group, which is further connected to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-Aminopyrimidin-4-yl)phenyl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with benzylidene acetones and ammonium thiocyanates.

    Ring Closure: The initial step involves the formation of the pyrimidine ring through a cyclization reaction.

    Aromatization: This step ensures the stability of the pyrimidine ring.

    S-Methylation:

    Oxidation: Conversion of the methylsulfonyl compounds.

    Formation of Guanidines: This final step involves the reaction with suitable amines to form the desired compound.

Industrial Production Methods: Industrial production of 1-(4-(2-Aminopyrimidin-4-yl)phenyl)ethanone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(2-Aminopyrimidin-4-yl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products:

    Oxidation Products: Corresponding oxides and carboxylic acids.

    Reduction Products: Alcohols and amines.

    Substitution Products: Halogenated derivatives and substituted aromatic compounds.

Scientific Research Applications

1-(4-(2-Aminopyrimidin-4-yl)phenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(2-Aminopyrimidin-4-yl)phenyl)ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes and receptors involved in various biological pathways.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • 2-(2-Aminopyrimidin-4-yl)phenol
  • 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine

Comparison: 1-(4-(2-Aminopyrimidin-4-yl)phenyl)ethanone is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for targeted applications .

Biological Activity

1-[4-(2-Aminopyrimidin-4-yl)phenyl]ethan-1-one, a compound with a complex structure, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit significant cytotoxic effects against various cancer cell lines. The compound's IC50 values indicate its potency in inhibiting cell proliferation:

Cell Line IC50 (µM)
MDA-MB-231 (Breast)<20
4T1 (Mouse)<100

These findings suggest that the compound may interfere with key cellular pathways involved in cancer progression.

The biological activity of this compound is attributed to its ability to inhibit specific protein kinases. For example, studies have demonstrated that the compound can significantly reduce the activity of certain kinases involved in cell signaling and proliferation:

Kinase Residual Activity (%) at 10 µM
CLK130
DYRK1A25

This inhibition leads to altered phosphorylation patterns within cells, contributing to its anticancer effects.

Study on Breast Cancer Cells

In a study focusing on breast cancer cells, treatment with this compound resulted in enhanced apoptosis markers, including increased levels of cleaved caspase-3 and PARP. The study utilized various concentrations (0.01 to 100 µM), demonstrating that higher concentrations led to more pronounced apoptotic effects.

Quorum Sensing Inhibition

Another interesting aspect of this compound is its potential as a quorum sensing inhibitor. Research indicated that it could attenuate virulence factors in Pseudomonas aeruginosa by disrupting quorum sensing pathways. This suggests that beyond anticancer properties, the compound may also serve as an antivirulence agent against bacterial infections.

Properties

CAS No.

825633-32-7

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

1-[4-(2-aminopyrimidin-4-yl)phenyl]ethanone

InChI

InChI=1S/C12H11N3O/c1-8(16)9-2-4-10(5-3-9)11-6-7-14-12(13)15-11/h2-7H,1H3,(H2,13,14,15)

InChI Key

NLTRQESWOHJOBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=NC(=NC=C2)N

Origin of Product

United States

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